3,5-dimethyloxan-4-ol
Overview
Description
3,5-Dimethyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyloxan-4-ol typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3,5-dimethyl-1,5-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethyltetrahydro-2H-pyran-4-one.
Reduction: Formation of 3,5-dimethyloxan-4-ol.
Substitution: Formation of 3,5-dimethyltetrahydro-2H-pyran-4-halide or 3,5-dimethyltetrahydro-2H-pyran-4-amine.
Scientific Research Applications
3,5-Dimethyltetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyloxan-4-ol depends on its specific application
Enzymes: Acting as a substrate or inhibitor for specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Cellular Pathways: Influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
3,5-Dimethyltetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as:
3,3-Dimethyltetrahydro-2H-pyran-4-ol: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
Tetrahydropyran-4-ol: Lacks the methyl groups, resulting in different physical and chemical properties.
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Another isomer with distinct reactivity and applications.
Properties
IUPAC Name |
3,5-dimethyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHYBCUZUQGQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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